molecular formula C18H24N2OS B15149445 3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile

3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile

Cat. No.: B15149445
M. Wt: 316.5 g/mol
InChI Key: XRZYELWZLNAXGE-UHFFFAOYSA-N
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Description

This compound specifically inhibits nerve growth factor-dependent TrkA tyrosine phosphorylation and HER2/neu, a member of the epidermal growth factor receptor family . Tyrphostin AG 879 has shown potential in various scientific research applications, particularly in cancer research due to its ability to inhibit cell proliferation.

Preparation Methods

The synthesis of Tyrphostin AG 879 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including condensation and cyclization reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tyrphostin AG 879 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tyrphostin AG 879 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tyrphostin AG 879 is unique in its high selectivity for TrkA and HER2/neu receptors. Similar compounds include:

Compared to these compounds, Tyrphostin AG 879 has a higher selectivity for its targets, making it a valuable tool in research focused on specific signaling pathways .

Properties

Molecular Formula

C18H24N2OS

Molecular Weight

316.5 g/mol

IUPAC Name

2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide

InChI

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)

InChI Key

XRZYELWZLNAXGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N

Origin of Product

United States

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